molecular formula C26H19NO5 B12209472 (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

Cat. No.: B12209472
M. Wt: 425.4 g/mol
InChI Key: JZYRRUGSSNMNQZ-ZMOGYAJESA-N
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Description

The compound (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a complex organic molecule that combines several functional groups, including an indole, a benzofuran, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Benzofuran Moiety: The benzofuran ring can be constructed via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Condensation Reaction: The final step involves the condensation of the indole derivative with the benzofuran moiety in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzofuran moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which facilitate binding to the target. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with applications in organic synthesis.

    Polynitroaromatic compounds: Used in various chemical reactions and industrial applications.

Uniqueness

The uniqueness of (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate lies in its combination of multiple functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.

Properties

Molecular Formula

C26H19NO5

Molecular Weight

425.4 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C26H19NO5/c1-27-15-16(18-7-3-5-9-21(18)27)13-24-25(28)19-12-11-17(14-23(19)32-24)31-26(29)20-8-4-6-10-22(20)30-2/h3-15H,1-2H3/b24-13+

InChI Key

JZYRRUGSSNMNQZ-ZMOGYAJESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC

Origin of Product

United States

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